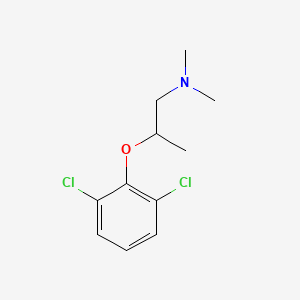
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a dichlorophenoxy group attached to a dimethylpropylamine moiety
Preparation Methods
The synthesis of 2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorophenol with N,N-dimethylpropylamine under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to exert its effects through the modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
2-(2,6-Dichlorophenoxy)-N,N-dimethylpropylamine can be compared with other similar compounds, such as:
2,6-Dichlorophenol: A related compound with similar structural features but different chemical properties and applications.
2-(2,6-Dichlorophenoxy)-N-phenylacetamide: Another compound with a phenoxy group, used in different research and industrial applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
22196-56-1 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(2,6-dichlorophenoxy)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(7-14(2)3)15-11-9(12)5-4-6-10(11)13/h4-6,8H,7H2,1-3H3 |
InChI Key |
SHZBVFVCCZJDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)OC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


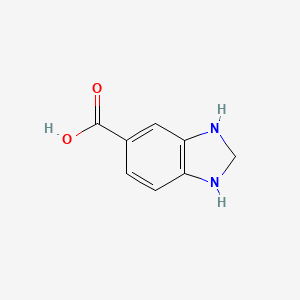
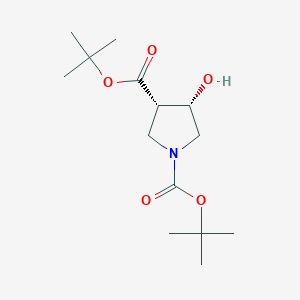
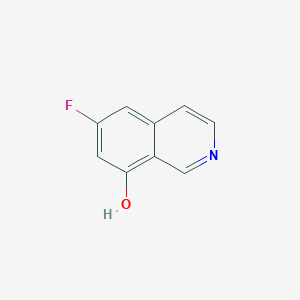
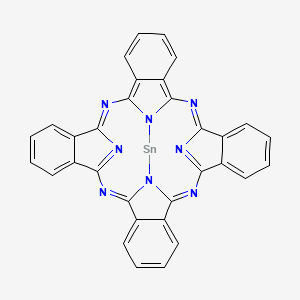
![Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
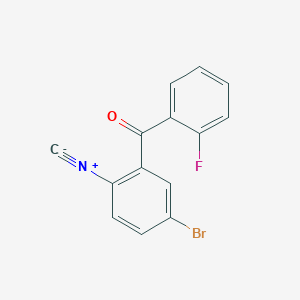
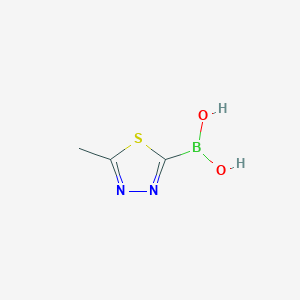
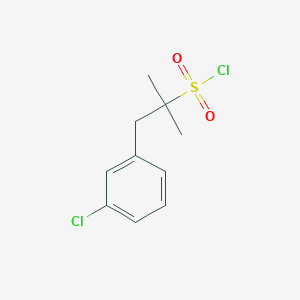
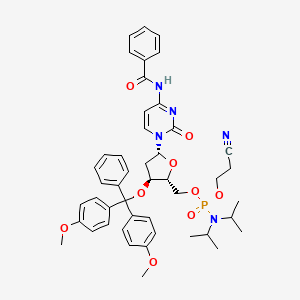
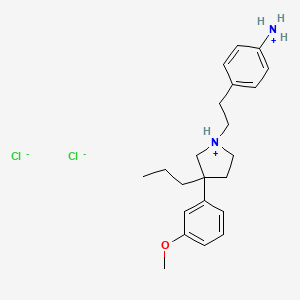
![8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12816241.png)
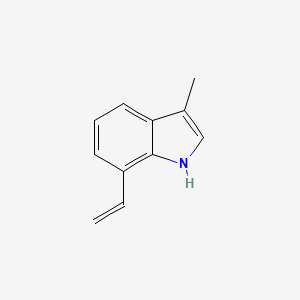
![2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12816261.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride](/img/structure/B12816271.png)
